1-(chloromethoxy)butane

Description

Contextualization within the Functional Class of α-Chloro Ethers

α-Chloro ethers are a class of organic compounds characterized by the presence of a chlorine atom and an ether oxygen atom bonded to the same carbon. wikipedia.org This arrangement leads to a high degree of reactivity, making them potent alkylating agents. wikipedia.org The reactivity of α-chloro ethers stems from the ability of the ether oxygen to stabilize the developing positive charge during nucleophilic substitution reactions, facilitating the departure of the chloride ion.

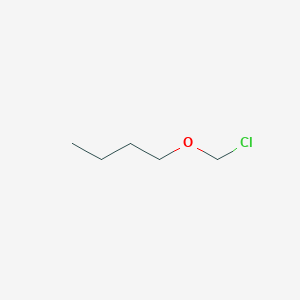

1-(Chloromethoxy)butane, with the chemical formula C5H11ClO, fits this structural motif. innospk.comchemsrc.comcymitquimica.com Its molecular structure consists of a butyl group attached to an oxygen atom, which in turn is bonded to a chloromethyl group. This specific arrangement influences its physical and chemical properties, such as its boiling point of 121°C and density of 0.951 g/cm³. chemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11ClO |

| Molecular Weight | 122.59 g/mol innospk.com |

| Boiling Point | 121°C chemsrc.com |

| Density | 0.951 g/cm³ chemsrc.com |

| Appearance | Colorless to yellow liquid sigmaaldrich.com |

| Purity | Typically 95% cymitquimica.comsigmaaldrich.com |

This table summarizes key physicochemical properties of this compound.

Significance as a Reactive Intermediate and Functionalizing Agent in Organic Synthesis

The high reactivity of the carbon-chlorine bond in this compound makes it an excellent electrophile. This property is harnessed in a variety of organic transformations where the introduction of a butoxymethyl group is desired. The butoxymethyl group can serve as a protecting group for alcohols or as a linker in more complex molecular architectures.

One of the primary applications of this compound and related α-chloro ethers is in chloromethylation reactions. researchgate.netthieme-connect.de These reactions involve the introduction of a chloromethyl group onto an aromatic ring, a crucial step in the synthesis of various industrial chemicals and pharmaceutical intermediates. thieme-connect.de For instance, 1,4-bis(chloromethoxy)butane, a related compound, is used as a chloromethylating agent for polystyrene and in Friedel-Crafts type reactions with aromatic compounds. researchgate.netgoogle.comthieme-connect.de These reactions are often catalyzed by Lewis acids such as tin(IV) chloride. thieme-connect.dethieme-connect.de

The general mechanism for the synthesis of α-chloro ethers like this compound often involves the reaction of an alcohol (in this case, butanol) with formaldehyde (B43269) and hydrogen chloride. chemsrc.comorgsyn.org This method provides a straightforward route to this valuable synthetic building block.

The versatility of this compound extends to its use in the synthesis of other functionalized molecules. It can react with various nucleophiles, allowing for the introduction of the butoxymethyl moiety into a wide range of substrates. lookchem.com This reactivity has been exploited in the preparation of various organic compounds, highlighting the importance of this compound as a functionalizing agent in modern organic synthesis. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFNOUUWYACOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455278 | |

| Record name | CHLOROMETHYL BUTYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-69-1 | |

| Record name | CHLOROMETHYL BUTYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethoxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloromethoxy Butane

Established Laboratory Synthesis Routes

The primary laboratory-scale synthesis of 1-(chloromethoxy)butane involves the chloromethylation of n-butanol. This method is analogous to the well-documented synthesis of other chloromethyl ethers, such as chloromethyl methyl ether from methanol (B129727). wikipedia.org

Chloromethylation of n-Butanol with Formaldehyde (B43269) Derivatives and Chlorinating Reagents

A convenient method for the preparation of n-butyl chloromethyl ether has been described, which can be adapted for other alkyl chloromethyl ethers. tandfonline.com This process typically involves the reaction of n-butanol with a formaldehyde source, such as paraformaldehyde or an aqueous solution of formaldehyde (formalin), in the presence of a chlorinating agent, most commonly hydrogen chloride. google.comdur.ac.uk

The fundamental reaction can be represented as: n-BuOH + CH₂O + HCl → n-BuOCH₂Cl + H₂O

In this acid-catalyzed reaction, formaldehyde is protonated, rendering its carbon atom highly electrophilic. The nucleophilic oxygen of n-butanol then attacks the activated formaldehyde, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water), which is then displaced by a chloride ion to yield the final product, this compound.

Influence of Catalytic Systems and Reaction Conditions on Synthesis Efficiency

The efficiency of the chloromethylation of n-butanol is significantly influenced by the catalytic system and various reaction conditions. Lewis acids are commonly employed as catalysts to enhance the electrophilicity of the formaldehyde. wikipedia.org

Catalytic Systems: Strong Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are frequently used as catalysts in chloromethylation reactions, including the analogous Blanc chloromethylation. wikipedia.orgwikipedia.org These catalysts coordinate with the carbonyl oxygen of formaldehyde, thereby increasing its reactivity towards the alcohol. In some cases, for activated substrates, a protic acid like hydrochloric acid alone may be sufficient. dur.ac.uk

The choice and concentration of the catalyst can impact the reaction rate and the formation of byproducts. For instance, in related chloromethylation reactions of aromatic compounds, the catalyst type has been optimized to maximize the yield of the desired chloromethylated product while minimizing side reactions. dur.ac.uk

Reaction Conditions: Several factors play a crucial role in the outcome of the synthesis:

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting the formation of undesirable byproducts.

Reaction Time: Sufficient reaction time is necessary to drive the reaction to completion. The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.

Molar Ratios of Reactants: The stoichiometry of n-butanol, formaldehyde, and the chlorinating agent is a critical parameter. An excess of one reactant may be used to shift the equilibrium towards the product side.

A summary of the general influence of these parameters is presented in the table below.

| Parameter | General Influence on Synthesis Efficiency |

| Catalyst | Increases the reaction rate by enhancing the electrophilicity of formaldehyde. The choice of Lewis acid can affect selectivity and yield. |

| Temperature | Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts. |

| Reaction Time | Longer reaction times can lead to higher conversion of the starting materials. |

| Molar Ratios | The ratio of reactants can influence the equilibrium position and the overall yield of the product. |

Purification Strategies for Isolated this compound

The purification of the synthesized this compound is essential to remove unreacted starting materials, the catalyst, and any byproducts. Common purification strategies include:

Aqueous Workup: The reaction mixture is often treated with water or a basic solution to neutralize the acid catalyst and remove water-soluble impurities. wikipedia.org For other chloroalkyl ethers, vigorous stirring with an aqueous quench solution, such as ammonium (B1175870) chloride, water, or sodium carbonate, has been shown to effectively destroy any residual unreacted chloromethyl ether. wikipedia.org

Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent.

Drying: The organic extract is typically dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or calcium chloride, to remove any residual water. wikipedia.org

Distillation: Fractional distillation is a common method to purify the final product, separating it from any remaining impurities based on differences in boiling points. wikipedia.org Given that this compound is a higher boiling point ether compared to chloromethyl methyl ether, vacuum distillation may be necessary to prevent decomposition at high temperatures.

Exploration of Alternative Synthetic Pathways

An alternative and often cleaner route to synthesize this compound and other chloroalkyl ethers involves the reaction of a corresponding acetal (B89532) with an acid halide. organic-chemistry.orgresearchgate.net This method avoids the direct use of formaldehyde and can offer higher purity of the final product. wikipedia.org

For the synthesis of this compound, the starting acetal would be formaldehyde di-n-butyl acetal, also known as dibutoxymethane. This acetal can be reacted with an acid halide, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid.

The reaction proceeds as follows: CH₂(On-Bu)₂ + CH₃COCl → n-BuOCH₂Cl + CH₃COOn-Bu

This pathway is advantageous as it often proceeds under mild conditions and can produce the desired chloroalkyl ether in high yield. organic-chemistry.orgresearchgate.net Zinc(II) salts have been shown to be effective catalysts for this type of reaction, providing near-quantitative yields in a relatively short time. organic-chemistry.org The resulting this compound can be used directly in subsequent reactions if the ester byproduct does not interfere, or it can be purified, typically by distillation. organic-chemistry.orgresearchgate.net

The following table outlines the key reagents in this alternative synthetic pathway.

| Reagent | Role |

| Formaldehyde di-n-butyl acetal (Dibutoxymethane) | Starting material providing the butoxymethyl group. |

| Acetyl chloride | Source of the chloride and acyl group. |

| Zinc(II) salt (e.g., ZnCl₂, Zn(OAc)₂) | Lewis acid catalyst. |

Chemical Reactivity and Mechanistic Studies of 1 Chloromethoxy Butane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group in 1-(chloromethoxy)butane is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions are considerably faster than those of analogous primary alkyl chlorides, such as 1-chloropentane, due to the electronic influence of the adjacent butoxy group.

Nucleophilic substitution reactions on this compound can proceed through both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative pathway is a function of the reaction conditions, including the nucleophile's strength and the solvent's polarity.

The Sₙ2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. labster.com This pathway is characterized by a second-order rate law, where the rate depends on the concentrations of both the substrate and the nucleophile. libretexts.org For this compound, an Sₙ2 reaction would proceed through a backside attack, leading to an inversion of configuration if the carbon were chiral.

The Sₙ1 mechanism , a two-step process, is particularly significant for α-chloro ethers. labster.com The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a carbocation intermediate. labster.com The high reactivity of α-chloro ethers is largely attributed to the stability of this intermediate. scbt.com The adjacent oxygen atom in the butoxy group can stabilize the positive charge on the carbon through resonance, forming a highly stable oxocarbenium ion. This delocalization of charge significantly lowers the activation energy for carbocation formation, making the Sₙ1 pathway more accessible than for simple alkyl halides. scbt.com The second step is the rapid attack of the nucleophile on this stabilized cation. labster.com

Because this compound is a primary halide, it can undergo Sₙ2 reactions. However, the profound stability of the resonance-stabilized oxocarbenium ion intermediate means that it often reacts via a mechanism with significant Sₙ1 character, especially in polar, protic solvents.

Table 1: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[C₅H₁₁ClO] | Rate = k[C₅H₁₁ClO][Nucleophile] |

| Intermediate | Yes (Resonance-stabilized oxocarbenium ion) | No (Transition state only) |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |

| Stereochemistry | Racemization (if chiral) | Inversion of configuration |

| Key Driver | Stability of the oxocarbenium ion intermediate scbt.com | Steric accessibility of the electrophilic carbon |

This compound readily reacts with a variety of nitrogen-containing nucleophiles. Primary and secondary amines, as well as cyclic amines like piperidine (B6355638), attack the electrophilic chloromethyl carbon to displace the chloride and form N-(butoxymethyl)amine derivatives.

The reaction with primary or secondary amines is a form of N-alkylation. The mechanism can be Sₙ2-like, particularly with strong, unhindered amine nucleophiles in aprotic solvents. However, given the substrate's propensity to form a stable carbocation, an Sₙ1 pathway can also be involved. A general challenge in the alkylation of amines is the potential for over-alkylation, as the resulting secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to the formation of quaternary ammonium (B1175870) salts. mnstate.edu

For example, the reaction with piperidine would yield 1-(butoxymethyl)piperidine. These reactions are foundational for introducing the butoxymethyl group onto a nitrogen atom, a transformation that can be useful in the synthesis of more complex molecules.

Oxygen Nucleophiles: this compound is reactive towards oxygen nucleophiles such as water, alcohols, and alkoxides. Hydrolysis, the reaction with water, readily occurs to produce butanol, formaldehyde (B43269), and hydrochloric acid. noaa.gov The reaction with alcohols (alcoholysis) or alkoxides yields ethers. For instance, reacting this compound with sodium ethoxide would proceed via a Williamson ether synthesis-type reaction to form 1-(ethoxymethyl)-4-methoxybutane. masterorganicchemistry.com These reactions underscore the utility of this compound as a butoxymethylating agent for hydroxyl groups.

Sulfur Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles that react efficiently with this compound. chemistrysteps.comyoutube.com Due to the high polarizability and soft nature of sulfur, these reactions typically proceed rapidly via an Sₙ2 mechanism to form thioethers. youtube.com For example, treatment with sodium ethanethiolate would readily produce ethyl (butoxymethyl) sulfide. The reaction is generally clean and high-yielding, making it a reliable method for forming C-S bonds. chemistrysteps.com

Solvent Polarity: The choice of solvent has a profound impact on the rate and mechanism of nucleophilic substitution reactions involving this compound.

Polar protic solvents (e.g., water, methanol (B129727), ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly stabilize the transition state leading to the oxocarbenium ion and the chloride leaving group, thereby accelerating reactions with Sₙ1 character. researchgate.net

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipole moments but cannot donate hydrogen bonds. They are excellent at solvating cations but less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which favors the bimolecular Sₙ2 pathway.

Leaving Group Effects: The chloride in this compound is an exceptionally good leaving group compared to the chloride in a simple alkyl chloride. This enhanced lability is due to the anchimeric assistance provided by the adjacent oxygen atom, which helps to stabilize the developing positive charge on the carbon atom during the transition state of both Sₙ1 and Sₙ2 reactions. scbt.com This makes the C-Cl bond weaker and more easily broken. In the broader context of halogens, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the strength of the conjugate acid (HI > HBr > HCl > HF).

Table 2: Predicted Effect of Solvents on Substitution Reactions of this compound

| Solvent Type | Examples | Primary Effect | Favored Mechanism |

| Polar Protic | Water, Ethanol, Methanol | Stabilizes oxocarbenium ion and leaving group | Sₙ1 |

| Polar Aprotic | Acetone, DMSO, DMF | Enhances nucleophilicity | Sₙ2 |

| Nonpolar | Hexane, Toluene | Low reactant solubility, slow reaction rates | Generally disfavored |

Electrophilic Activation and Alkylating Properties

The reactivity of this compound as an alkylating agent can be significantly enhanced through electrophilic activation of the carbon-chlorine bond.

Lewis acids, such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂), can act as powerful catalysts in reactions involving this compound. The Lewis acid coordinates with one of the lone pairs of electrons on the chlorine atom, polarizing the C-Cl bond and making the chloride an even better leaving group. wikipedia.org

This interaction facilitates the cleavage of the C-Cl bond, leading to the formation of a highly reactive electrophilic intermediate. This intermediate is best described as the resonance-stabilized butoxymethyl cation (an oxocarbenium ion). This potent electrophile can then participate in reactions with weak nucleophiles, such as aromatic rings in Friedel-Crafts type alkylations, or other carbon nucleophiles. researchgate.netwikipedia.org This activation transforms this compound from a moderately reactive alkylating agent into a highly potent one, capable of butoxymethylating a wide range of substrates. wikipedia.org

Participation in Friedel-Crafts Type Reactions (general principles for chloromethyl ethers)

This compound, as a member of the α-chloroether class of compounds, is expected to be a reactive alkylating agent in Friedel-Crafts type reactions. This reactivity is a general characteristic of chloromethyl ethers, which are utilized to introduce alkoxymethyl groups onto aromatic rings through electrophilic aromatic substitution. wikipedia.orgwikipedia.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which enhances the electrophilic character of the alkylating agent. wikipedia.orgchemguide.co.uk

The general mechanism for the Friedel-Crafts reaction involving a chloromethyl ether proceeds through the formation of a highly reactive electrophile. The Lewis acid catalyst coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage. chemguide.co.ukelementalchemistry.in This results in the formation of an alkoxymethyl carbocation (or a highly polarized Lewis acid-ether complex that functions as one). elementalchemistry.in This carbocation is significantly stabilized by resonance involving the adjacent ether oxygen atom, which delocalizes the positive charge. epa.gov

This resonance stabilization makes α-chloroethers particularly potent alkylating agents compared to simple alkyl chlorides. epa.gov The stabilized alkoxymethyl cation then attacks the electron-rich aromatic ring (e.g., benzene) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base, such as the AlCl₄⁻ anion, removes a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

Ar-H + ClCH₂OBu + AlCl₃ → Ar-CH₂OBu + HCl + AlCl₃ (where Ar = Aryl group, Bu = Butyl group)

A related process is the Blanc chloromethylation, which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring. wikipedia.org Chloromethyl ethers are sometimes used as reagents in variations of this reaction. wikipedia.org

Table 1: General Conditions for Friedel-Crafts Alkylation with Chloromethyl Ethers

| Parameter | Condition | Purpose |

| Substrate | Electron-rich aromatic compound (e.g., Benzene, Toluene) | Nucleophile |

| Reagent | Chloromethyl ether (e.g., this compound) | Electrophile precursor |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂) | Generation of electrophile |

| Solvent | Inert solvent (e.g., CS₂, nitrobenzene) | To dissolve reactants |

| Temperature | Typically low to moderate | To control reaction rate and prevent side reactions |

Decomposition Pathways and Stability Considerations

Hydrolytic Susceptibility of the Chloromethoxy Functionality

The chloromethoxy group in this compound renders the molecule highly susceptible to hydrolysis. This is a defining characteristic of α-chloroethers, which react rapidly with water and other nucleophilic reagents. canada.ca The high reactivity is attributed to the facile cleavage of the carbon-chlorine bond, which is assisted by the neighboring ether oxygen atom. epa.gov

The hydrolysis of chloromethyl ethers proceeds quickly, even in neutral water, to yield three products: formaldehyde, hydrogen chloride, and the corresponding alcohol. canada.ca In the case of this compound, the reaction with water produces butanol, formaldehyde, and hydrogen chloride.

Reaction: CH₃(CH₂)₃OCH₂Cl + H₂O → CH₃(CH₂)₃OH + CH₂O + HCl

The mechanism for this rapid hydrolysis is believed to proceed via an Sₙ1-like pathway. The C-Cl bond ionizes to form a chloride ion and a resonance-stabilized oxonium ion/carbocation intermediate. This intermediate is readily attacked by a water molecule. A subsequent deprotonation step yields the final products. The stability of this cationic intermediate is the key to the high rate of hydrolysis. For other simple chloromethyl ethers like chloromethyl methyl ether (CMME), the half-life in water at 20°C has been reported to be less than one second. canada.ca

Due to this extreme instability in aqueous environments, quantitative studies on the hydrolysis kinetics of these compounds are challenging. The rapid decomposition precludes significant environmental persistence in aquatic systems. canada.ca

Table 2: Hydrolysis Products of Representative Chloromethyl Ethers

| Chloromethyl Ether | Structure | Alcohol Product | Other Products |

| Chloromethyl methyl ether | CH₃OCH₂Cl | Methanol | Formaldehyde, HCl |

| This compound | CH₃(CH₂)₃OCH₂Cl | Butanol | Formaldehyde, HCl |

| Bis(chloromethyl) ether | ClCH₂OCH₂Cl | (Unstable intermediate) | Formaldehyde, HCl |

Thermal Degradation Mechanisms

Specific experimental data on the thermal degradation pathways of this compound are not widely available in the literature. However, plausible decomposition mechanisms can be inferred from the known thermal behavior of other haloalkanes and ethers. epa.govnjit.edu At elevated temperatures, organic molecules can decompose through various pathways, including molecular elimination and homolytic bond cleavage to form free radicals.

Two likely pathways for the thermal decomposition of this compound are:

Elimination of Hydrogen Chloride: Intramolecular elimination of HCl is a common thermal decomposition pathway for alkyl chlorides. For this compound, this could theoretically lead to the formation of butyl formate, although this pathway may be less favored than radical mechanisms.

Homolytic Bond Cleavage: The carbon-chlorine bond is typically one of the weaker bonds in the molecule and is susceptible to homolytic cleavage upon heating. This would generate a butoxymethyl radical (CH₃(CH₂)₃OCH₂•) and a chlorine radical (Cl•). These initial radicals can then trigger a complex series of radical chain reactions, including hydrogen abstraction, fragmentation, and recombination, leading to a mixture of smaller, stable products and polymeric material. The fragmentation of the butoxymethyl radical could lead to the formation of formaldehyde and a butyl radical.

Studies on related compounds, such as bis(2-chloroethyl)ether, show decomposition occurs at temperatures in the range of 373-429°C, yielding a complex mixture of products. epa.gov It is expected that this compound would also decompose in this temperature range, with the specific product distribution depending on factors like temperature, pressure, and the presence of other substances.

Applications of 1 Chloromethoxy Butane in Advanced Chemical Synthesis

Utility as a Synthetic Intermediate in Pharmaceutical Chemistry

1-(Chloromethoxy)butane, also known as chloromethyl butyl ether, serves as a valuable reagent in pharmaceutical chemistry, primarily enabling the introduction of a butoxymethyl (BOM) protecting group and acting as a precursor in the synthesis of complex molecules. Its utility lies in its ability to selectively mask reactive functional groups, facilitating multi-step syntheses of pharmacologically active compounds.

Introduction of Butoxymethyl Moieties into Target Molecules

In the intricate process of synthesizing complex pharmaceutical molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary masking is achieved through the use of protecting groups. This compound is employed to introduce the butoxymethyl (BOM) group, which can serve as a protecting group for hydroxyl functionalities.

A notable example of this application is in the synthesis of derivatives of Salvinorin B, a potent and selective kappa opioid receptor agonist. The hydroxyl group at the C2 position of Salvinorin B can be protected as a butoxymethyl ether. This protection allows for chemical modifications at other positions of the molecule without affecting the hydroxyl group. The butoxymethyl ether of Salvinorin B demonstrated notable activity, indicating that the protecting group itself can influence the pharmacological properties of the parent molecule researchgate.net. The use of such alkoxymethyl ethers is advantageous as they exhibit greater stability under various synthetic conditions compared to other protecting groups like acetates researchgate.net.

| Reagent | Protecting Group | Application Example |

| This compound | Butoxymethyl (BOM) | Protection of the C2 hydroxyl group of Salvinorin B researchgate.net |

Precursor for Active Pharmaceutical Ingredient Synthesis

While direct examples of this compound as a core structural component of an Active Pharmaceutical Ingredient (API) are not extensively documented in publicly available literature, its role as a versatile alkylating agent suggests its potential as a precursor in the synthesis of various pharmaceutical compounds. Its ability to introduce a butoxymethyl group can be a key step in building the carbon skeleton of a drug molecule or in the synthesis of heterocyclic compounds that form the core of many pharmaceuticals. The introduction of the butoxy group can also modulate the lipophilicity of a molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.

Application in Agrochemical Development

Similar to its role in pharmaceutical chemistry, this compound is a key intermediate in the synthesis of certain agrochemicals, particularly herbicides. Its reactivity allows for the efficient introduction of specific structural motifs required for biological activity.

Role in the Synthesis of Pesticide Active Compounds

A significant application of this compound is in the production of the herbicide Butachlor. A patent for the synthesis of Butachlor explicitly details the use of "chloro methyl butyl ether" (this compound) as a key reagent. In this process, 2',6'-diethyl-2-chloro acetanilide is reacted with chloromethyl butyl ether in an alkaline aqueous solution to produce Butachlor acs.org. Butachlor is a pre-emergent herbicide used to control annual grasses and some broad-leaved weeds in rice and other crops acs.org.

| Agrochemical | Intermediate | Role of this compound |

| Butachlor | 2',6'-diethyl-2-chloro acetanilide | Reacts with the intermediate to form the final active ingredient acs.org |

Facilitation of Specific Functional Group Introduction

The synthesis of Butachlor serves as a prime example of how this compound facilitates the introduction of a specific functional group, in this case, the N-(butoxymethyl) group, into the final pesticide molecule. This is achieved through the alkylation of the nitrogen atom of the acetanilide intermediate. The butoxymethyl group is a critical part of the Butachlor molecule and is essential for its herbicidal activity. This demonstrates the role of this compound in constructing the precise molecular architecture required for the desired biological effect in agrochemicals.

Contribution to Polymer Chemistry and Materials Science

While direct studies on the use of this compound in polymer chemistry are limited, its chemical properties suggest potential applications in the functionalization of polymers and the development of new materials. By drawing parallels with the well-studied bifunctional analogue, 1,4-bis(chloromethoxy)butane, the potential contributions of this compound can be inferred.

The related compound, 1,4-bis(chloromethoxy)butane, is utilized as a chloromethylating agent for polymers such as polystyrene google.com. This process introduces chloromethyl groups onto the polymer backbone, which can then be further modified to create functional polymers for various applications, including ion-exchange resins and polymer-supported catalysts.

Given that this compound is a monofunctional reagent, it could be employed to introduce butoxymethyl groups onto a polymer chain in a controlled manner, without the cross-linking that can occur with bifunctional reagents like 1,4-bis(chloromethoxy)butane. This would allow for the precise tuning of the polymer's properties, such as solubility and thermal characteristics. The introduction of butoxymethyl groups can increase the hydrophobicity of a polymer, which could be useful in the development of coatings and adhesives with specific surface properties.

Furthermore, the functionalization of material surfaces with butoxymethyl groups via this compound could be a strategy to alter their surface energy and wetting characteristics. Such modifications are crucial in the development of advanced materials for a wide range of applications, from biomedical devices to microelectronics.

Functionalization of Polymeric Substrates with Chloromethyl Groups (general principles for chloromethyl ethers)

Chloromethyl ethers, as a class of compounds, are instrumental in the chloromethylation of various polymeric substrates. This process introduces the reactive chloromethyl (-CH2Cl) group onto the polymer backbone, transforming it into a versatile intermediate for further chemical modifications. The general principle involves an electrophilic substitution reaction where the chloromethyl ether, often activated by a Lewis acid catalyst, reacts with the polymer.

The reaction mechanism typically proceeds via the formation of a highly reactive electrophile from the chloromethyl ether in the presence of a catalyst. This electrophile then attacks the electron-rich sites on the polymer, such as the aromatic rings in polystyrene or polysulfone, leading to the substitution of a hydrogen atom with a chloromethyl group. The efficiency of this functionalization is influenced by several factors, including the nature of the polymer, the choice of chloromethyl ether, the catalyst, solvent, reaction temperature, and reaction time.

Successful chloromethylation paves the way for a multitude of subsequent reactions. The introduced chloromethyl group is a reactive handle that can readily undergo nucleophilic substitution reactions. This allows for the grafting of various functional moieties onto the polymer, thereby tailoring its properties for specific applications. For instance, the chloromethylated polymer can be modified to introduce ionic groups, leading to the formation of ion-exchange resins, or it can be reacted with other polymers to create graft copolymers.

Development of Specialized Resin Precursors

While specific research detailing the use of this compound in the development of specialized resin precursors is not extensively documented in publicly available literature, the principles of using chloromethyl ethers for this purpose are well-established. Chloromethylated compounds are key precursors in the synthesis of various resins, particularly anion exchange resins and chelating resins.

The production of these specialized resins often begins with the chloromethylation of a cross-linked polymer matrix, such as polystyrene cross-linked with divinylbenzene. The resulting chloromethylated resin serves as a foundational material that can be further functionalized. For example, amination of the chloromethyl groups with primary, secondary, or tertiary amines leads to the formation of anion exchange resins with varying basicities.

The properties of the final resin, such as its ion-exchange capacity, selectivity, and mechanical stability, are directly influenced by the degree of chloromethylation and the nature of the functional groups subsequently introduced. Although less common than other chloromethylating agents, this compound could theoretically be employed in these processes, with the butyl group potentially influencing the solubility and reaction kinetics during the resin synthesis.

Role in General Organic Transformations as a Reagent

This compound, also known as chloromethyl butyl ether, serves as a reagent in various organic transformations, primarily as a source of the butoxymethyl group or as a chloromethylating agent on a smaller scale compared to its industrial counterparts. lookchem.com

One of its primary roles is as a protecting group for alcohols. The butoxymethyl (BOM) group can be introduced by reacting an alcohol with this compound in the presence of a non-nucleophilic base. The BOM group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, making it a useful tool in multi-step organic synthesis.

Furthermore, as a chloromethyl ether, it can participate in chloromethylation reactions of various nucleophiles, including carbanions and heteroatoms. For instance, it can be used to introduce a chloromethyl group onto a molecule, which can then be used for further synthetic manipulations. Its utility as a solvent in certain industrial processes, including the production of pharmaceuticals and pesticides, has also been noted. lookchem.com

Advanced Analytical and Computational Investigations of 1 Chloromethoxy Butane

Advanced Spectroscopic Characterization

High-resolution mass spectrometry provides the capability to measure the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition. nih.govmassspeclab.com For 1-(chloromethoxy)butane (C₅H₁₁ClO), the exact mass can be precisely calculated, which aids in its identification. Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. pioneerpublisher.comnih.gov The fragmentation pattern is characteristic of the molecule's structure. For instance, the fragmentation of this compound would be expected to show cleavage of the C-C and C-O bonds, with the presence of chlorine's isotopes (³⁵Cl and ³⁷Cl) creating a distinctive M+2 peak pattern for chlorine-containing fragments. docbrown.info

In ¹H and ¹³C NMR spectroscopy, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are employed to establish definitive correlations between protons and carbons, confirming the precise bonding framework. While a simple ¹H NMR spectrum can distinguish between the different proton environments in the molecule, 2D NMR provides unambiguous proof of the butyl chain's connection to the ether oxygen and the chloromethyl group's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the protons in this compound based on data from analogous structures like 1-chlorobutane (B31608) and 1-ethoxybutane. docbrown.infouq.edu.au

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (butyl chain) | 0.85 - 1.00 | Triplet |

| CH₂ (next to CH₃) | 1.30 - 1.50 | Sextet |

| CH₂ (next to O) | 1.55 - 1.75 | Quintet |

| O-CH₂ (butyl chain) | 3.50 - 3.70 | Triplet |

Table 2: Expected Key Mass Spectrometry Fragments for this compound This interactive table lists plausible mass-to-charge (m/z) ratios for key fragments of this compound, including the characteristic isotopic pattern for chlorine-containing ions. docbrown.info

| Fragment Ion Formula | Predicted m/z (for ³⁵Cl / ³⁷Cl) | Description |

|---|---|---|

| [C₄H₉]⁺ | 57 | Loss of chloromethoxy group |

| [CH₂Cl]⁺ | 49 / 51 | Chloromethyl cation |

| [C₅H₁₁O]⁺ | 87 | Loss of chlorine radical |

| [C₄H₉OCH₂]⁺ | 87 | Butoxymethyl cation |

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the detection and quantification of volatile compounds like this compound. gcms.cz This technique is particularly valuable for trace analysis in complex matrices, such as environmental samples or industrial process streams. gcms.cz The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that confirm the identity of the analyte. For trace analysis, techniques like purge-and-trap can be used to concentrate the analyte from a sample before injection into the GC-MS system, significantly improving detection limits. gcms.cz

For complex mixtures containing isomers or closely related impurities, high-resolution separation techniques are necessary. Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes to achieve superior resolution, speed, and sensitivity compared to conventional HPLC. nih.gov While GC is often preferred for volatile compounds, UHPLC can be adapted for the analysis of less volatile derivatives or impurities that may be present alongside this compound. The development of specific high-resolution chromatographic methods is crucial for ensuring the purity of the compound, which is critical for its application in synthesis and research. nih.gov

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.comnih.gov DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies, and determine its electronic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov Furthermore, DFT can be employed to calculate the energetics of chemical reactions involving this compound, helping to elucidate reaction mechanisms and predict reaction outcomes. figshare.com

Table 3: Representative Data from DFT Calculations on an Analogous Ether This interactive table shows the type of data that can be obtained from DFT calculations, which are crucial for understanding molecular stability and reactivity. nih.govnih.gov

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 7.7 eV |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. osti.govresearchgate.net For this compound, MD simulations can provide a detailed understanding of its behavior in the liquid phase and in solution. These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. mdpi.com Understanding solvent effects is crucial, as the solvent can significantly influence reaction rates and equilibria. osti.govpitt.edu By simulating the system at an atomistic level, MD can predict macroscopic properties such as density and viscosity, and provide insights into the structuring of the solvent around the solute molecule, which can impact its reactivity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov In the context of this compound, QSAR serves as a predictive tool to guide the synthesis of new derivatives with potentially enhanced or optimized biological effects, thereby accelerating research and reducing the need for exhaustive experimental testing. jocpr.comnih.gov By analyzing how specific structural modifications influence a target activity, QSAR models can forecast the potency of novel, unsynthesized molecules. wikipedia.orgcreative-biostructure.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov The process involves several key steps: curating a dataset of molecules with known activities, calculating molecular descriptors for these compounds, selecting the most relevant descriptors, building a predictive model, and validating its performance. neovarsity.org This approach is particularly valuable for systematically exploring the chemical space around a lead compound like this compound to identify derivatives with improved characteristics.

Methodology and Model Development

The development of a robust QSAR model for compounds derived from this compound begins with the creation of a training set of molecules. These derivatives would be systematically modified at various positions, for instance, by altering the length or branching of the butane (B89635) chain, or by substituting the chlorine atom with other halogens or functional groups. The biological activity of each compound in this set must be experimentally determined under uniform conditions. For a reactive α-chloroether like this compound, a relevant biological endpoint could be cytotoxicity against a specific cell line, often expressed as the concentration required to inhibit cell growth by 50% (IC₅₀).

Descriptor Calculation and Selection

Once the biological data is obtained, a wide array of molecular descriptors are calculated for each derivative. These numerical values represent different aspects of the molecular structure and properties. nih.gov Descriptors can be categorized as:

Constitutional (1D): Molecular weight, atom counts, bond counts.

Topological (2D): Describing atomic connectivity, such as molecular connectivity indices (e.g., Chi indices) and shape indices (e.g., Kappa indices). jetir.org

Physicochemical: Properties like hydrophobicity (logP), molar refractivity (MR), and polar surface area (PSA). scirp.org

Quantum-Chemical: Electronic properties derived from molecular orbital calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. scirp.org

With hundreds or even thousands of potential descriptors, a crucial step is to select a small subset that has the strongest correlation with the biological activity, while avoiding inter-correlation. researchgate.net Techniques like the Genetic Algorithm (GA) coupled with Multiple Linear Regression (MLR) are often employed for this purpose. nih.gov GA-MLR mimics natural evolution to select the optimal combination of descriptors that produce a statistically significant model. nih.gov

Illustrative QSAR Model for this compound Derivatives

To illustrate the process, consider a hypothetical QSAR study on a series of 1-(chloromethoxy)alkane derivatives designed to predict their cytotoxicity (pIC₅₀, the negative logarithm of the IC₅₀ value). A higher pIC₅₀ value indicates greater cytotoxic potency.

A GA-MLR analysis might yield a linear model of the following form:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + β₃(Descriptor C)

Where β₀ is the intercept and β₁, β₂, and β₃ are the regression coefficients for the selected descriptors. For instance, the model could identify hydrophobicity (logP), a shape index (e.g., Kappa Alpha 1), and an electronic descriptor (e.g., LUMO energy) as the most significant variables.

Table 1: Hypothetical Data for QSAR Model of 1-(Chloromethoxy)alkane Derivatives This interactive table presents a hypothetical dataset used for building a QSAR model. It includes the structural modification on the parent compound, values for three key molecular descriptors, and the experimentally observed versus model-predicted cytotoxic activity (pIC₅₀).

| Compound ID | R-Group (in R-O-CH₂Cl) | logP (Hydrophobicity) | Kappa Alpha 1 (Shape) | LUMO Energy (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -CH₂(CH₂)₂CH₃ (butyl) | 2.15 | 3.80 | -1.25 | 4.50 | 4.52 |

| 2 | -CH₂(CH₂)₃CH₃ (pentyl) | 2.67 | 4.78 | -1.28 | 4.95 | 4.93 |

| 3 | -CH₂(CH₂)₄CH₃ (hexyl) | 3.19 | 5.76 | -1.30 | 5.30 | 5.35 |

| 4 | -CH(CH₃)CH₂CH₃ (sec-butyl) | 2.05 | 3.55 | -1.21 | 4.35 | 4.33 |

| 5 | -C(CH₃)₃ (tert-butyl) | 1.98 | 3.11 | -1.18 | 4.10 | 4.11 |

| 6 | -CH₂(CH₂)₅CH₃ (heptyl) | 3.71 | 6.74 | -1.32 | 5.75 | 5.76 |

| 7 | -CH₂CH(CH₃)₂ (isobutyl) | 2.09 | 3.62 | -1.23 | 4.42 | 4.40 |

Model Validation and Interpretation

The predictive power and robustness of a QSAR model must be rigorously validated. ljmu.ac.uk Key statistical metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training data. An R² value close to 1.0 indicates a strong fit.

Leave-one-out cross-validated coefficient (Q²): A measure of the model's internal predictive ability. A Q² > 0.5 is generally considered indicative of a good model. nih.gov

External validation (R²_pred): The model's ability to predict the activity of an external test set of compounds not used in model development. This is the most stringent test of a model's utility.

Table 2: Statistical Validation Parameters for the Hypothetical QSAR Model This table summarizes the key statistical metrics used to validate the performance and predictive power of the generated QSAR model.

| Statistical Parameter | Value | Description |

| R² (Determination Coefficient) | 0.995 | Indicates excellent fit of the model to the training data. |

| Q² (Cross-Validation Coeff.) | 0.928 | Suggests strong internal predictive capability. nih.gov |

| F-statistic | 137.7 | Shows the statistical significance of the overall regression model. |

| RMSE (Root Mean Square Error) | 0.263 | Represents the standard deviation of the prediction errors. |

From this hypothetical model, one could infer that cytotoxicity increases with higher hydrophobicity (logP) and a more linear molecular shape (higher Kappa Alpha 1), and is influenced by the molecule's ability to accept electrons (LUMO energy). Such insights are invaluable for the rational design of new derivatives. jetir.org Researchers could then prioritize the synthesis of compounds predicted to have high activity, such as longer, straight-chain alkoxy derivatives, for further experimental investigation. frontiersin.org

Toxicological Implications and Environmental Fate of Chloromethyl Ethers General Principles Applicable to 1 Chloromethoxy Butane

Occupational Exposure Considerations and Historical Context of Related Compounds

The health risks associated with chloromethyl ethers were first identified through occupational health studies. Numerous epidemiological studies and case reports from around the world have demonstrated a significantly increased risk of lung cancer among workers exposed to CMME and/or BCME. who.intinchem.orgnih.gov

In heavily exposed industrial cohorts, the relative risk for developing lung cancer was observed to be tenfold or higher. inchem.orgnih.gov Key findings from these occupational studies include:

A clear dose-response relationship, with cancer risk increasing with both the duration and cumulative level of exposure. inchem.orgnih.gov

A latency period between first exposure and cancer diagnosis, typically around 15-20 years. inchem.orgnih.gov

A predominant association with small-cell lung cancer, a particularly aggressive form of the disease. inchem.orgnih.govnih.gov

Historically, exposure occurred in facilities producing these chemicals or using them in processes like the manufacturing of ion-exchange resins. nih.gov Technical-grade CMME often contained BCME as a contaminant (typically 1-8%), which complicated early assessments, as BCME is a more potent carcinogen. canada.cacanada.ca Due to their recognized carcinogenicity, the industrial use of compounds like BCME and CMME is now highly regulated and often restricted to closed systems to minimize worker exposure. cdc.gov

Risk Assessment Frameworks and Regulatory Measures in Research Environments

The handling of reactive and potentially toxic chemicals in a research environment necessitates a robust risk assessment framework and adherence to strict regulatory measures. For chloromethyl ethers, including 1-(chloromethoxy)butane, these frameworks are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. While specific comprehensive regulatory frameworks exclusively for this compound are not as extensively documented as for its more notoriously carcinogenic analogues like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), the general principles of chemical risk assessment and control are directly applicable.

Research environments follow a hierarchy of controls to mitigate risks associated with hazardous chemicals. This approach prioritizes control measures from most to least effective: elimination or substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).

A thorough risk assessment for handling this compound in a research setting involves several key steps:

Hazard Identification : This initial step involves identifying the intrinsic hazardous properties of the substance. For this compound, this includes its flammability, potential for aspiration toxicity, and its reactivity, particularly its slow reaction with water to produce hydrochloric acid. ilo.org While some animal studies have not shown carcinogenic effects for this compound, the broader class of α-chloroethers is often treated with caution due to the carcinogenic potential of some of its members. sigmaaldrich.com

Exposure Assessment : This step evaluates the potential for laboratory workers to be exposed to the chemical. It considers the routes of exposure (inhalation, ingestion, skin contact), the frequency and duration of handling, and the quantities being used. osha.gov

Risk Characterization : This involves integrating the hazard identification and exposure assessment to determine the likelihood and severity of potential adverse effects.

Based on the risk characterization, appropriate control measures are implemented.

Regulatory and Guidance Frameworks

In the United States, the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for many chemicals to protect workers. However, there is no specific PEL established for this compound. osha.gov Similarly, organizations like the American Conference of Governmental Industrial Hygienists (ACGIH), which provides Threshold Limit Values (TLVs), have not established a specific limit for this compound. worksafebc.comtoxmsdt.com

In the absence of specific regulations, research institutions often rely on a combination of general duty clauses from regulatory bodies, internal chemical hygiene plans, and guidance for handling hazardous or reactive chemicals. toxmsdt.com For instance, the principles outlined in OSHA's Laboratory Standard (29 CFR 1910.1450) are central to managing chemical risks in a research setting.

Control Measures in Research Environments

The following table outlines the control measures that form the basis of a risk management framework for this compound in a research laboratory:

| Control Measure | Description | Examples for this compound |

| Engineering Controls | Physical changes to the work environment to isolate workers from the hazard. | - Working within a certified chemical fume hood to control vapors.- Using explosion-proof electrical equipment due to its high flammability. sigmaaldrich.com- Ensuring adequate ventilation and the availability of safety showers and eyewash stations. |

| Administrative Controls | Changes to work practices and procedures to reduce exposure. | - Developing and strictly following Standard Operating Procedures (SOPs).- Restricting access to areas where the chemical is used.- Providing comprehensive training on the specific hazards and handling procedures.- Implementing a chemical hygiene plan. |

| Personal Protective Equipment (PPE) | Equipment worn to minimize exposure to hazards. | - Wearing appropriate chemical-resistant gloves (e.g., nitrile, neoprene).- Using chemical safety goggles or a face shield.- Wearing a flame-retardant lab coat. sigmaaldrich.com |

Detailed Research Findings and Handling Recommendations

Research on the safe handling of reactive chemicals provides a basis for the specific procedures for this compound. Key recommendations include:

Storage : It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. sigmaaldrich.comcarlroth.com The container must be kept tightly closed to prevent the ingress of moisture, which can lead to slow decomposition and the formation of corrosive hydrochloric acid. ilo.org It should be stored separately from incompatible materials such as strong oxidizing agents and powdered metals. ilo.org

Handling : All manipulations should be carried out in a chemical fume hood to avoid inhalation of vapors. thermofisher.com Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, which could ignite the flammable liquid. sigmaaldrich.comfishersci.com Only non-sparking tools should be used. sigmaaldrich.comfishersci.com

Disposal : Waste must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. It should not be poured down the drain. carlroth.comfishersci.com

The following table summarizes key safety and handling information derived from safety data sheets for this compound:

| Property | Value/Information | Source |

| Flash Point | -12 °C (10.4 °F) | fishersci.com |

| Flammability | Highly flammable liquid and vapor | sigmaaldrich.com |

| Explosive Limits | Upper: 10.1 vol % | fishersci.com |

| Reactivity | Reacts slowly with water to produce hydrochloric acid. Reacts violently with oxidants and powdered metals. | ilo.org |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. Animal testing did not show carcinogenic effects. | sigmaaldrich.com |

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, flame-retardant lab coat. | sigmaaldrich.com |

Future Research Directions and Emerging Opportunities for 1 Chloromethoxy Butane

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmental stewardship is driving the development of green synthetic methodologies. chemistryjournals.net Traditional synthesis of chloroalkyl ethers often involves hazardous reagents and produces significant waste. chemistryjournals.net Future research will prioritize the development of sustainable routes to 1-(chloromethoxy)butane that align with the principles of green chemistry, such as waste prevention, high atom economy, and the use of safer solvents. chemistryjournals.net

Key areas of investigation include:

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing. thieme-connect.dewiley-vch.deflinders.edu.aursc.org This technology enables reactions to be performed in smaller volumes, with enhanced heat and mass transfer, leading to improved safety, higher yields, and reduced reaction times. wiley-vch.demit.edu For the synthesis of this compound, flow systems could allow for the in-situ generation and immediate use of potentially unstable intermediates, minimizing risks and improving process efficiency. wiley-vch.denih.gov The ability to operate at elevated temperatures and pressures safely within a contained system can significantly accelerate reaction rates. mit.edu

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly selective and environmentally friendly synthetic route. Future research could explore halogenases or ether-forming enzymes capable of producing this compound under mild aqueous conditions, thereby eliminating the need for harsh chemicals and organic solvents.

Alternative Solvents: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. chemistryjournals.net Research into using alternative media such as ionic liquids or supercritical fluids for the synthesis of this compound could lead to cleaner processes and easier product separation. chemistryjournals.net

Renewable Feedstocks: A long-term goal is to produce this compound from renewable bio-based resources. This would involve developing pathways to convert biomass-derived butanol and methanol (B129727) into the target compound, significantly reducing the carbon footprint of its production.

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, reduced waste. flinders.edu.aumit.edu | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). mit.edu |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |

| Alternative Solvents | Reduced toxicity and volatility, potential for improved reactivity and easier separation. chemistryjournals.net | Screening of ionic liquids and supercritical fluids, solvent recycling strategies. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of catalytic pathways from bio-butanol. |

Exploration of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to modern chemical synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity. jetir.org For this compound, the development of advanced catalytic systems is crucial for both its synthesis and its subsequent use in other chemical transformations.

Future research in this area will likely concentrate on:

Nanocatalysts: Nanoparticles, with their high surface-to-volume ratio, offer exceptional catalytic activity. rsc.orgnih.govresearchgate.net Research into the use of metal oxide or supported metal nanocatalysts could lead to highly efficient methods for ether formation. rsc.orgnih.govresearchgate.net For instance, supported copper nanoparticle catalysts have shown high activity for C-O bond formation in related ether syntheses. nih.gov The ability to design nanocatalysts with controlled size and shape can lead to enhanced stability and selectivity. jetir.org

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reagents in immiscible phases, which is often the case in ether synthesis. fluorochem.co.ukcrdeepjournal.org This method can eliminate the need for expensive, anhydrous, or aprotic solvents and can increase reaction rates and yields. fluorochem.co.ukprinceton.eduacsgcipr.org Exploring novel quaternary ammonium (B1175870) or phosphonium (B103445) salt catalysts could optimize the synthesis of this compound by enhancing the transport of anionic species into the organic phase. crdeepjournal.orgprinceton.edu

Lewis Acid Catalysis: The synthesis of chloroalkyl ethers can be effectively catalyzed by Lewis acids. organic-chemistry.org For example, zinc(II) salts have proven to be highly efficient catalysts for the reaction between acetals and acid halides, providing haloalkyl ethers in near-quantitative yields with very low catalyst loading. organic-chemistry.orgresearchgate.netnih.gov Future work could focus on screening a wider range of Lewis acids, including recoverable and reusable solid acid catalysts, to develop more sustainable and cost-effective synthetic protocols.

| Catalyst Type | Mechanism/Application | Potential Benefits | Research Direction |

| Nanocatalysts | High surface area enhances reactant interaction. jetir.orgrsc.org | Increased reaction rates, high yields, potential for ligand-free conditions. researchgate.net | Synthesis of novel metal and metal-oxide nanoparticles; catalyst stability and recyclability studies. nih.gov |

| Phase-Transfer Catalysts | Transports a reactant from one phase to another where the reaction occurs. fluorochem.co.ukprinceton.edu | Use of inexpensive inorganic bases, elimination of organic solvents, high yields. princeton.eduacsgcipr.org | Design of new, more efficient "quat" salts; application in asymmetric synthesis. |

| Lewis Acid Catalysts | Activates reactants for nucleophilic attack. organic-chemistry.org | High efficiency at low concentrations, rapid reactions. organic-chemistry.orgnih.gov | Screening of solid, reusable Lewis acids; mechanistic studies to improve selectivity. |

Novel Applications in Medicinal Chemistry and Drug Discovery

In organic synthesis, chloroalkyl ethers are valuable reagents, particularly for introducing protecting groups. wikipedia.org The butoxymethyl (BOM) group, derived from this compound, can serve as a protecting group for alcohols, a crucial step in the multi-step synthesis of complex pharmaceutical molecules.

Emerging opportunities in this field include:

Protecting Group Chemistry: The methoxymethyl (MOM) ether, introduced using the related chloromethyl methyl ether, is a common protecting group for alcohols. wikipedia.org The butoxymethyl (BOM) group offers different steric and electronic properties, which could provide advantages in terms of stability and selective deprotection. Research is needed to fully characterize the stability of the BOM group under various reaction conditions (acidic, basic) and to establish its orthogonality with other common protecting groups. organic-chemistry.org

Bioisosteric Replacement: The butoxy moiety of this compound could be incorporated into drug candidates as a bioisostere for other functional groups. This can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Linker Technology in Drug Delivery: The bifunctional nature of this compound makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The chloromethyl group allows for covalent attachment to a targeting moiety, while the butoxy group can be used to modify solubility or interact with the payload.

Synthesis of Novel Heterocycles: The reactivity of the chloromethyl group can be exploited in cyclization reactions to form novel heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Integration into Advanced Materials Science and Engineering

The introduction of functional groups onto polymer backbones is a key strategy for developing advanced materials with tailored properties. This compound can serve as a potent chloromethylating agent, similar to the well-studied 1,4-bis(chloromethoxy)butane, which is used to functionalize polymers. researchgate.netresearchgate.net

Future research directions in materials science include:

Functionalization of Polymers: this compound can be used to introduce chloromethyl groups onto aromatic polymers like polystyrene or polysulfone. researchgate.netresearchgate.net These chloromethylated polymers are versatile intermediates that can be further modified to create materials for specific applications.

Anion Exchange Membranes (AEMs): The chloromethylated polymers can be quaternized to produce AEMs for use in fuel cells and water treatment technologies. researchgate.net The butoxy group may influence the membrane's morphology and ion transport properties.

Hyper-Crosslinked Polymers: As a crosslinking agent, this compound can be used to synthesize microporous hyper-crosslinked polymers. These materials possess high surface areas and are promising for applications in gas storage, separation, and catalysis.

Synthesis of Novel Polyethers: The compound could potentially be used in polymerization reactions to create novel polyethers. Polyethers containing chlorine, such as those derived from 1,4-dichloro-2,3-epoxybutane, are known for their flame resistance and high thermal stability. scispace.com

| Application Area | Role of this compound | Resulting Material/Property | Potential Advancement |

| Polymer Functionalization | Chloromethylating agent. researchgate.net | Introduces reactive -CH₂Cl groups onto polymer backbones. | Creation of polymers with tailored functionalities. |

| Anion Exchange Membranes | Precursor to quaternized polymers. researchgate.net | Membranes with high ion conductivity. | Improved performance and durability in fuel cells. |

| Hyper-Crosslinked Polymers | Crosslinking agent. | Microporous resins with high surface area. | Advanced adsorbents for gas storage and water purification. |

| Novel Polyethers | Monomer or co-monomer. | Polymers with potentially high chlorine content. | Development of new flame-resistant materials. scispace.com |

In Silico Design and Optimization of Derivatives and Analogues

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. In silico methods can accelerate the discovery and optimization process by predicting the properties and reactivity of new molecules before they are synthesized in the lab.

For this compound, future computational studies could focus on:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound, such as its formation or its role in chloromethylation. This understanding can guide the development of more efficient catalysts and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): If derivatives of this compound are explored for biological applications, QSAR models can be built to correlate their structural features with their activity. This allows for the rational design of more potent analogues.

Materials Property Prediction: Molecular dynamics (MD) simulations can be used to predict the properties of polymers functionalized with this compound. For example, MD can model ion transport in AEMs or gas adsorption in hyper-crosslinked polymers, helping to screen candidate materials computationally.

Design of Novel Protecting Groups: Computational methods can be used to design novel protecting groups based on the butoxymethyl scaffold. By modifying the structure, properties such as acid/base stability and ease of cleavage can be fine-tuned for specific synthetic challenges.

Q & A

Q. What are the optimal synthetic conditions for 1-(chloromethoxy)butane?

The synthesis involves reacting butanol, paraformaldehyde, and dry hydrogen chloride in 1,2-dichloroethane under controlled conditions. Orthogonal optimization yields a 92% product when using a solvent volume of 50 mL, a molar ratio of 3:2 (butanol:paraformaldehyde), a temperature of 0–5°C, and a reaction time of 7 hours . Continuous flow reactors may enhance efficiency in industrial settings .

Q. How is this compound characterized post-synthesis?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-Cl and ether stretches), while ¹H-NMR confirms structural integrity by resolving peaks for methylene and methoxy groups . GC-MS and HRESI-MS are recommended for purity assessment .

Q. What safety protocols are critical for handling this compound?

Store in tightly sealed containers in cool, well-ventilated areas away from heat or sunlight. Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. In case of contact, rinse immediately with water and seek medical advice .

Q. What are the primary applications of this compound in research?

It serves as a chloromethylating agent for crosslinked polymers (e.g., polystyrene), achieving up to 13% chlorine content for functionalization . Its lower volatility reduces carcinogenic risks compared to traditional chloromethyl ethers .

Advanced Research Questions

Q. How does this compound compare to other chloromethylating agents in reactivity and safety?

Unlike volatile carcinogens (e.g., bis(chloromethyl) ether), this compound exhibits reduced volatility while maintaining efficacy in electrophilic substitution reactions. This balance minimizes occupational hazards without compromising reactivity in polymer functionalization .

Q. What strategies optimize its use in polymer chloromethylation?

Maximize chlorine content by adjusting reaction stoichiometry and using aprotic solvents (e.g., 1,2-dichloroethane). Post-reaction purification via column chromatography removes byproducts, ensuring high polymer functionality .

Q. How to resolve contradictions in reported reaction yields or byproduct profiles?

Replicate reactions under strictly controlled conditions (temperature, moisture-free environment). Validate results using GC-MS for byproduct identification and Volhard titration for chlorine content quantification .

Q. What mechanistic insights explain its dual nucleophilic/electrophilic behavior?

The chlorine atom acts as an electrophilic site for nucleophilic substitution, while the ether oxygen facilitates coordination with Lewis acids, enhancing reactivity in cross-coupling reactions. Kinetic studies via NMR spectroscopy can elucidate these pathways .

Q. How stable is this compound under varying storage or reaction conditions?

It is stable under inert atmospheres but degrades in the presence of strong acids/bases or oxidizing agents. Long-term storage requires desiccants and temperature monitoring to prevent hydrolysis .

Q. What environmental and toxicity considerations apply to its use?

Limited ecotoxicological data necessitate precaution. Follow REACH guidelines for waste disposal. Avoid aqueous release due to potential bioaccumulation risks, and use fume hoods to mitigate inhalation exposure .

Methodological Notes

- Data Validation : Cross-reference synthetic yields with orthogonal techniques (e.g., HRESI-MS for purity , Volhard titration for chlorine content ).

- Contradiction Management : Use controlled replication and advanced analytics (e.g., kinetic NMR studies) to resolve discrepancies in reaction mechanisms .

- Safety Compliance : Adhere to GHS Category 4 guidelines for acute toxicity and implement engineering controls (e.g., fume hoods) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.